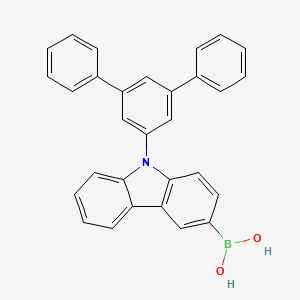
Dppcba
Descripción general
Descripción
Dipalmitoylphosphatidylcholine benzylamine (Dppcba) is a synthetic phospholipid derivative It is structurally similar to dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dppcba can be synthesized through a multi-step process involving the esterification of palmitic acid with glycerol, followed by the introduction of a phosphatidylcholine head group and subsequent benzylamine modification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dppcba undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phospholipid analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents under mild conditions.
Major Products
Aplicaciones Científicas De Investigación
Dppcba has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cell membrane dynamics and interactions with proteins.
Medicine: Explored as a component of liposomal drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetic products and as an emulsifying agent in food and pharmaceutical industries.
Mecanismo De Acción
Dppcba exerts its effects through interactions with cell membranes and proteins. The phosphatidylcholine head group facilitates incorporation into lipid bilayers, while the benzylamine moiety can interact with specific receptors or enzymes. These interactions can modulate membrane fluidity, signal transduction pathways, and cellular uptake of drugs.
Comparación Con Compuestos Similares
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A major component of pulmonary surfactants, used in respiratory therapies.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with applications in liposome research and drug delivery.
Phosphatidylethanolamine (PE): A phospholipid involved in membrane fusion and signaling.
Uniqueness
Dppcba is unique due to the presence of the benzylamine moiety, which imparts additional functional properties compared to other phospholipids. This modification enhances its potential for targeted drug delivery and interaction with specific biological targets.
Propiedades
IUPAC Name |
[9-(3,5-diphenylphenyl)carbazol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-15-16-30-28(20-25)27-13-7-8-14-29(27)32(30)26-18-23(21-9-3-1-4-10-21)17-24(19-26)22-11-5-2-6-12-22/h1-20,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUZVKYNAUJBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)



![3-[(E)-octadec-9-enoxy]propane-1,2-diol](/img/structure/B3187566.png)
![2,6-Dichlorooxazolo[5,4-b]pyridine](/img/structure/B3187580.png)




